(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol
Overview
Description
“(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is a research chemical with the CAS No. 1071809-48-712. It has a molecular formula of C7H7FO and a molecular weight of 132.16 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is based on its molecular formula, C7H7FO1. However, the specific structural details such as bond lengths, angles, and 3D conformation are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” are not available in the search results. Further research would be required to provide a detailed analysis of its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Applications in Sensor Technology
The compound has been incorporated into sensor technology. For example, a fluorogenic chemosensor, not exactly the compound but with similar structural attributes, was effectively used for the detection of Zn2+ and Al3+ ions. This sensor, through processes like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF), showcased an enhanced fluorescence intensity, marking its utility in sensing applications (Patra et al., 2018).
Applications in Chemical Synthesis and Material Science
The compound and its derivatives have been pivotal in chemical synthesis and material science. For instance, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a related compound, has been noted for its extensive applications ranging from material science to pharmaceuticals due to its biological activities and use in polymeric materials (Nagaraju et al., 2018). Moreover, derivatives like di(4-fluorophenyl)methano-C60 bis-adduct have been employed in organic photovoltaics, highlighting their significance in enhancing device performance (Cheng et al., 2011).
Theoretical Studies and Molecular Analysis
Considerable theoretical work has been conducted to understand the properties and potential applications of this compound. A theoretical study focusing on the structure-activity relationship, frontier orbital gap, and molecular electrostatic potential map provided insights into the molecule's active sites and its interactions at the molecular level (Trivedi, 2017).
Safety And Hazards
“(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is not intended for human or veterinary use1. It is a research chemical and should be handled with appropriate safety precautions.
Future Directions
The future directions for research on “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” are not specified in the search results. As a research chemical, its potential applications would likely depend on the results of future studies.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-NVSFMWKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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